REACTION_CXSMILES
|
C[CH:2]([CH2:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][OH:14])=[CH:9][CH:8]=1)[C:3]([OH:5])=[O:4].[CH2:15](Cl)Cl>[O-2].[O-2].[Mn+4]>[CH:13]([C:10]1[CH:11]=[CH:12][C:7]([CH2:6][CH2:2][C:3]([O:5][CH3:15])=[O:4])=[CH:8][CH:9]=1)=[O:14] |f:2.3.4|
|
Name
|
Intermediate B
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)CC1=CC=C(C=C1)CO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.98 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
washed with additional DCM (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |